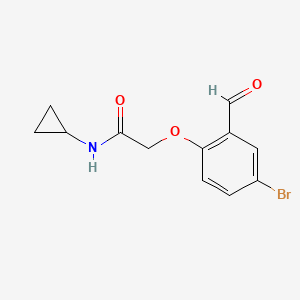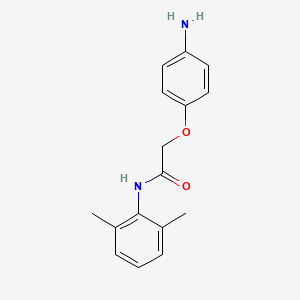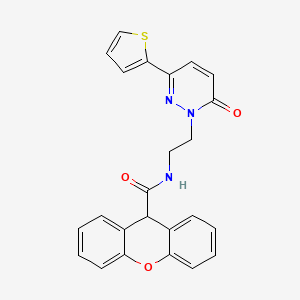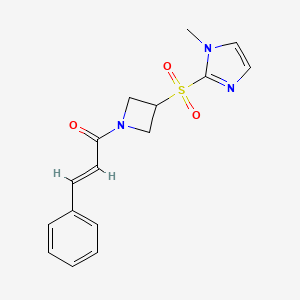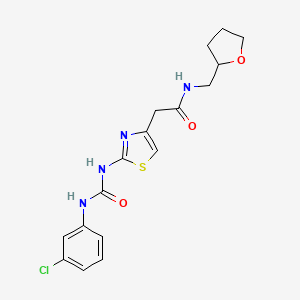![molecular formula C22H12BrClN2O2S B2727724 5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 939888-55-8](/img/structure/B2727724.png)
5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, chlorine, hydroxyl, and phenyl groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves multiple steps, typically starting with the preparation of the core pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one structure. This is followed by the introduction of bromine, chlorine, and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove halogens or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile
- 1H-pyrazole, 4-bromo-
Uniqueness
Compared to similar compounds, 3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features
Propiedades
IUPAC Name |
5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClN2O2S/c23-17-19(27)20-18(26-21(17)28)16-14(11-6-8-13(24)9-7-11)10-15(25-22(16)29-20)12-4-2-1-3-5-12/h1-10H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPAJODPCFXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C5=C(S3)C(=C(C(=O)N5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
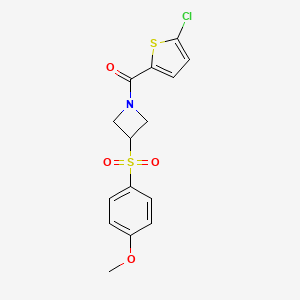
![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B2727644.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2727651.png)
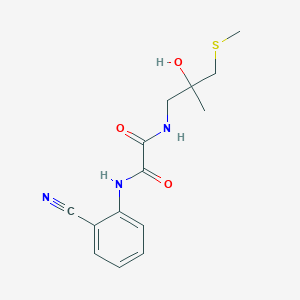
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)
